Cas no 208173-16-4 (1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-)
![1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- structure](https://it.kuujia.com/scimg/cas/208173-16-4x500.png)
208173-16-4 structure
Nome del prodotto:1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
Numero CAS:208173-16-4
MF:C10H8F4O
MW:220.163537025452
MDL:MFCD00061259
CID:254025
PubChem ID:2737607
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- 2-Fluoro-4-(Trifluoromethyl)Propiophenone
- 2'-Fluoro-4'-(trifluoromethyl)propiophenone
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-one
- FXFFR CF DV2
- PS-7863
- CS-0449792
- FT-0612331
- A814938
- MFCD00061259
- 1-[2-fluoranyl-4-(trifluoromethyl)phenyl]propan-1-one
- 1-Propanone, 1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- AKOS015955973
- 208173-16-4
- N12002
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]-1-propanone
- SCHEMBL2075208
- DTXSID40372177
- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-1-one
- 2''-Fluoro-4''-(trifluoromethyl)propiophenone
- 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one, 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-1-oxopropane
- DB-045393
-
- MDL: MFCD00061259
- Inchi: 1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3
- Chiave InChI: PDWYVBFOPQMCLP-UHFFFAOYSA-N
- Sorrisi: FC1C=C(C(F)(F)F)C=CC=1C(CC)=O
Proprietà calcolate
- Massa esatta: 220.05100
- Massa monoisotopica: 220.051
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 236
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 2
- Carica superficiale: 0
- Superficie polare topologica: 17.1A^2
- XLogP3: 3.1
Proprietà sperimentali
- Colore/forma: Liquido incolore o giallo
- Densità: 1.256
- Punto di ebollizione: 226.8°C at 760 mmHg
- Punto di infiammabilità: 85.6°C
- Indice di rifrazione: 1.4475
- PSA: 17.07000
- LogP: 3.43720
- Solubilità: Impossibile o difficile da mescolare
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-7863-10MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | 10mg |
£63.00 | 2025-02-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-260328A-5g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone, |
208173-16-4 | 5g |
¥933.00 | 2023-09-05 | ||
Fluorochem | 006449-25g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 25g |
£220.00 | 2022-03-01 | |
Alichem | A013007031-500mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 500mg |
$806.85 | 2023-09-02 | |
abcr | AB108378-5 g |
2-Fluoro-4-(trifluoromethyl)propiophenone; 97% |
208173-16-4 | 5g |
€104.60 | 2022-06-12 | ||
Key Organics Ltd | PS-7863-5MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | 5mg |
£46.00 | 2025-02-09 | ||
Key Organics Ltd | PS-7863-20MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | >97% | 20mg |
£76.00 | 2023-04-19 | |
Oakwood | 006449-250mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 250mg |
$28.00 | 2024-07-19 | |
abcr | AB108378-5g |
2-Fluoro-4-(trifluoromethyl)propiophenone, 97%; . |
208173-16-4 | 97% | 5g |
€104.60 | 2024-04-18 | |
1PlusChem | 1P002K0I-1g |
1-Propanone, 1-[2-fluoro-4-(trifluoromethyl)phenyl]- |
208173-16-4 | 95% | 1g |
$40.00 | 2025-02-19 |
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Letteratura correlata
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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